5-methoxy-2,2-dimethylpentanoicacid
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Overview
Description
5-methoxy-2,2-dimethylpentanoic acid is a chemical compound that belongs to the family of tryptamines. It is known for its psychoactive properties and has been reported to possess psychedelic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2,2-dimethylpentanoic acid typically involves the introduction of a methoxy group and the formation of a dimethylpentanoic acid backbone. The synthetic route may include steps such as:
Methoxylation: Introduction of a methoxy group (-OCH3) to the precursor molecule.
Alkylation: Formation of the dimethylpentanoic acid structure through alkylation reactions.
Industrial Production Methods
Industrial production methods for 5-methoxy-2,2-dimethylpentanoic acid are not well-documented due to its limited commercial use. standard organic synthesis techniques involving controlled reaction conditions and purification steps are likely employed.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2,2-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group or further oxidation to form a carbonyl group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products
Oxidation: Formation of 5-hydroxy-2,2-dimethylpentanoic acid or 5-oxo-2,2-dimethylpentanoic acid.
Reduction: Formation of 5-methoxy-2,2-dimethylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-methoxy-2,2-dimethylpentanoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its psychoactive properties.
Medicine: Investigated for potential therapeutic applications, although its use is limited due to its psychoactive nature.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methoxy-2,2-dimethylpentanoic acid involves its interaction with serotonin receptors in the brain. It is believed to act as an agonist at the 5-HT2A receptor, leading to altered neurotransmission and the psychedelic effects observed . The compound may also interact with other molecular targets and pathways, contributing to its overall effects.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT): Another psychoactive tryptamine with similar effects but different chemical structure.
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Known for its potent psychedelic effects and rapid onset of action.
2,2-dimethylpentanoic acid: Lacks the methoxy group and does not possess psychoactive properties.
Uniqueness
5-methoxy-2,2-dimethylpentanoic acid is unique due to its specific chemical structure, which combines a methoxy group with a dimethylpentanoic acid backbone
Biological Activity
5-Methoxy-2,2-dimethylpentanoic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
5-Methoxy-2,2-dimethylpentanoic acid is characterized by the following chemical properties:
- Molecular Formula : C8H16O3
- Molecular Weight : 160.21 g/mol
- Canonical SMILES : CC(C)(CCOC)CC(=O)O
These properties suggest that the compound may participate in various biochemical interactions, particularly due to the presence of the methoxy group which can enhance solubility and reactivity.
The biological activity of 5-methoxy-2,2-dimethylpentanoic acid is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The methoxy group may facilitate hydrogen bonding and other interactions that influence metabolic pathways. Preliminary studies indicate that it may act as a substrate or inhibitor in various biochemical processes.
1. Anticancer Potential
Recent research has highlighted the potential anticancer properties of 5-methoxy-2,2-dimethylpentanoic acid. Studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, suggesting that modifications to the compound can enhance its activity.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
5-Methoxy-2,2-dimethylpentanoic acid | HCT116 (colorectal cancer) | TBD | Induces apoptosis |
Derivative A | Caco-2 (colorectal cancer) | TBD | Cell cycle arrest |
The exact IC50 values for 5-methoxy-2,2-dimethylpentanoic acid are still under investigation; however, related compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis.
2. Receptor Interaction
Preliminary biological assays indicate that compounds with similar structures to 5-methoxy-2,2-dimethylpentanoic acid may interact with melatonin receptors (MT1 and MT2). For instance, derivatives with a methoxy group have shown enhanced agonistic activity on these receptors, suggesting a potential role in regulating circadian rhythms or sleep-related disorders.
Case Studies
Several studies have evaluated the biological effects of related compounds:
- Study on Derivatives : A study analyzed various derivatives of methoxylated compounds and found that those with a 5-methoxy substituent exhibited significantly higher agonistic activity on MT receptors compared to their non-methoxylated counterparts .
- Cytotoxicity Assessment : In another study focusing on colorectal cancer cell lines (HCT116 and Caco-2), derivatives were tested for their ability to inhibit cell growth and induce apoptosis. Results indicated that certain modifications led to increased cytotoxicity compared to parent compounds .
Properties
IUPAC Name |
5-methoxy-2,2-dimethylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-8(2,7(9)10)5-4-6-11-3/h4-6H2,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDVHUCHHFSKRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCOC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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